molecular formula C9H12ClNO3 B2699869 5-(2-Aminoethyl)-1,3-benzodioxol-4-ol;hydrochloride CAS No. 2503208-93-1

5-(2-Aminoethyl)-1,3-benzodioxol-4-ol;hydrochloride

Cat. No. B2699869
CAS RN: 2503208-93-1
M. Wt: 217.65
InChI Key: GJZSAVWAXIOYGV-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-1,3-benzodioxol-4-ol;hydrochloride, also known as 2-AE-DBO.HCl, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of benzodioxol, which is a cyclic organic compound that contains a benzene ring fused with a 1,4-dioxane ring. The synthesis of 2-AE-DBO.HCl is a complex process that requires expertise in organic chemistry.HCl.

Scientific Research Applications

Synthesis and Structural Analysis

Research into compounds structurally related to 5-(2-Aminoethyl)-1,3-benzodioxol-4-ol;hydrochloride has explored their synthesis and structural characterization. For instance, studies have detailed the synthesis of various derivatives and analyzed their structures through techniques like X-ray crystallography, providing insights into their tautomerism, protonation, and E/Z isomerism. Such investigations are foundational for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Holschbach et al., 2003).

Catalytic Activities and Ligand Design

Research has also focused on the design of ligands based on the structural framework similar to this compound for use in catalytic applications. Compounds have been developed to exhibit excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes, highlighting their utility in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Antimicrobial and Antifungal Applications

Further, the antimicrobial and antifungal properties of derivatives have been explored, with some compounds showing promising activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial and antifungal agents for medical use (Bektaş et al., 2007).

Anticancer Potential

The anticancer potential of certain derivatives has been investigated, with some compounds exhibiting greater potency than standard reference drugs in in vitro models. This highlights their potential as leads for the development of new anticancer therapies, demonstrating the diverse therapeutic applications of compounds within this chemical family (Gupta et al., 2016).

Biochemical Analysis

Biochemical Properties

The biochemical properties of EN300-27146415 are not fully understood due to limited available data. Its structure suggests it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s functional groups, including its aminoethyl and benzodioxol moieties .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of EN300-27146415 is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Similar compounds have shown dose-dependent effects, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving EN300-27146415 are not well-characterized. Similar compounds have been shown to interact with various enzymes and cofactors, and to influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name

5-(2-aminoethyl)-1,3-benzodioxol-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-4-3-6-1-2-7-9(8(6)11)13-5-12-7;/h1-2,11H,3-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZSAVWAXIOYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)CCN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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